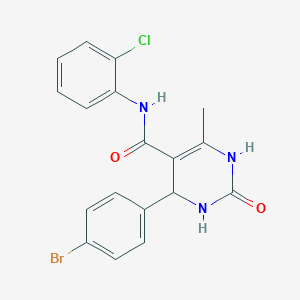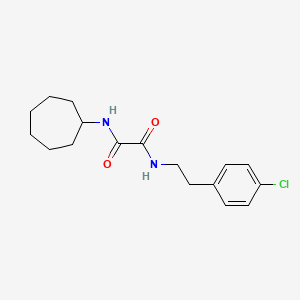
N1-(4-chlorophenethyl)-N2-cycloheptyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-chlorophenethyl)-N2-cycloheptyloxalamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I (Pol I) transcription. It was first identified in 2005, and since then has been extensively studied for its potential as an anticancer agent.
科学的研究の応用
Synthesis and Chemical Properties
A novel synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which might include compounds structurally related to N1-(4-chlorophenethyl)-N2-cycloheptyloxalamide, involves the use of 3-(2-nitroaryl)oxirane-2-carboxamides. This method, leveraging the classical Meinwald rearrangement and a newly identified rearrangement sequence, offers a high-yield, operationally simple pathway for generating both anthranilic acid derivatives and oxalamides, highlighting the versatility and potential applications of these compounds in various synthetic and medicinal chemistry contexts (Mamedov et al., 2016).
Potential Biological Effects
Although not directly related to this compound, studies on similar compounds, such as polyamine analogues, have shown that they can induce programmed cell death (PCD) in sensitive cell types. This process is mediated through the superinduction of polyamine catabolic enzymes and might involve oxidative stress due to the production of H2O2. Such findings suggest the potential for structural analogues of this compound to possess biological activities that could be harnessed for therapeutic purposes, particularly in the context of antitumor agents (Ha et al., 1997).
Applications in Environmental and Health Sciences
Research into the environmental and health impacts of structurally related compounds, such as herbicides and their degradation products, has provided insights into the behavior of these chemicals in natural and artificial ecosystems. Such studies are crucial for understanding the environmental persistence, toxicology, and mechanisms of action of these compounds, thereby informing safety regulations, usage guidelines, and remediation strategies. For example, the behavior of alkylphenol polyethoxylate surfactants in sewage treatment has been extensively studied to assess their transformation and the formation of potentially harmful metabolites (Ahel et al., 1994).
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c18-14-9-7-13(8-10-14)11-12-19-16(21)17(22)20-15-5-3-1-2-4-6-15/h7-10,15H,1-6,11-12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTRNHWBSPEOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


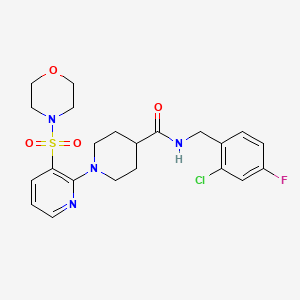
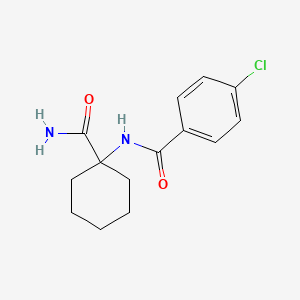
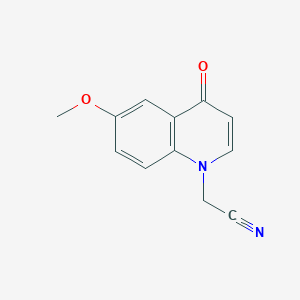
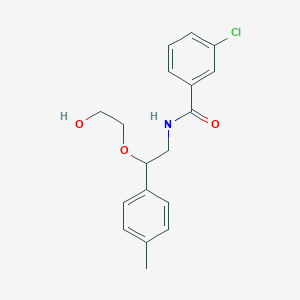
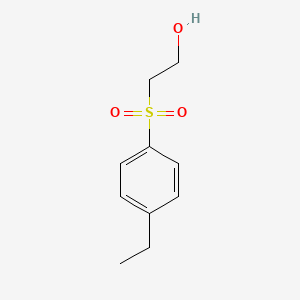
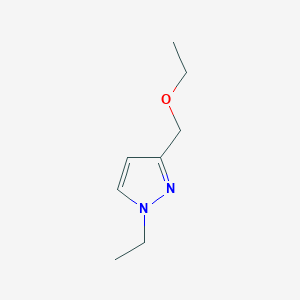

![3-(3-Chlorophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2609982.png)
![5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2609983.png)

![Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609987.png)
